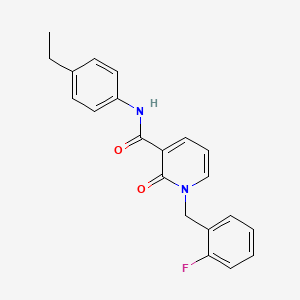
N-(4-ethylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-etilfenil)-1-(2-fluorobencil)-2-oxo-1,2-dihidropiridina-3-carboxamida es un compuesto orgánico complejo que pertenece a la clase de derivados de dihidropiridina
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de N-(4-etilfenil)-1-(2-fluorobencil)-2-oxo-1,2-dihidropiridina-3-carboxamida generalmente implica reacciones orgánicas de varios pasos. Un método común involucra la condensación de 4-etilfenilamina con cloruro de 2-fluorobencilo para formar un intermedio, que luego se hace reaccionar con un derivado de dihidropiridina en condiciones específicas para producir el producto final. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano o etanol, y catalizadores como trietilamina o piridina.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede involucrar reacciones por lotes a gran escala con condiciones optimizadas para maximizar el rendimiento y la pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(4-etilfenil)-1-(2-fluorobencil)-2-oxo-1,2-dihidropiridina-3-carboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en un grupo hidroxilo.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan a menudo agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Reactivos como bromo o ácido nítrico pueden facilitar las reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos, mientras que la reducción puede producir derivados de alcoholes.
Aplicaciones Científicas De Investigación
N-(4-etilfenil)-1-(2-fluorobencil)-2-oxo-1,2-dihidropiridina-3-carboxamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-(4-etilfenil)-1-(2-fluorobencil)-2-oxo-1,2-dihidropiridina-3-carboxamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Las vías y los objetivos exactos aún están en investigación, pero los estudios preliminares sugieren la participación en vías de señalización relacionadas con el crecimiento celular y la apoptosis.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(4-metilfenil)-1-(2-fluorobencil)-2-oxo-1,2-dihidropiridina-3-carboxamida
- N-(4-etilfenil)-1-(2-clorobencil)-2-oxo-1,2-dihidropiridina-3-carboxamida
Unicidad
N-(4-etilfenil)-1-(2-fluorobencil)-2-oxo-1,2-dihidropiridina-3-carboxamida es única debido a la presencia de ambos grupos 4-etilfenil y 2-fluorobencilo, que confieren propiedades químicas y biológicas específicas. Estas características estructurales pueden mejorar su estabilidad, reactividad y potenciales efectos terapéuticos en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C21H19FN2O2 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C21H19FN2O2/c1-2-15-9-11-17(12-10-15)23-20(25)18-7-5-13-24(21(18)26)14-16-6-3-4-8-19(16)22/h3-13H,2,14H2,1H3,(H,23,25) |
Clave InChI |
CUWMQSNFARPDIN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















